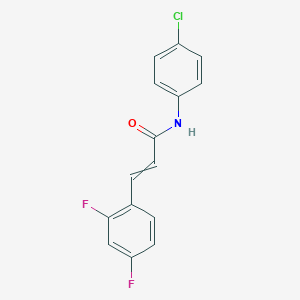

N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide

Description

Properties

CAS No. |

821004-82-4 |

|---|---|

Molecular Formula |

C15H10ClF2NO |

Molecular Weight |

293.69 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C15H10ClF2NO/c16-11-3-6-13(7-4-11)19-15(20)8-2-10-1-5-12(17)9-14(10)18/h1-9H,(H,19,20) |

InChI Key |

GWPWRABQOWSDJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC2=C(C=C(C=C2)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline and 2,4-difluorobenzaldehyde.

Condensation Reaction: The 4-chloroaniline undergoes a condensation reaction with 2,4-difluorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

Amidation: The intermediate amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Chlorine and fluorine substituents improve membrane permeability and target binding .

- Polar Groups: Cyanophenoxy or hydroxyl groups reduce cytotoxicity but may limit antimicrobial potency .

- Bulkiness : Isobutyl or trifluoromethyl groups enhance selectivity but reduce solubility .

Antimicrobial Activity

- Target Compound : Predicted activity against gram-positive bacteria (e.g., S. aureus) based on structural similarity to 3,4-dichlorocinnamanilides .

- 3,4-Dichlorocinnamanilides : Broader spectrum (MIC 0.5–2 μM) against MRSA, Mycobacterium smegmatis, and vancomycin-resistant E. faecalis .

- 4-Chlorocinnamanilides : Moderate activity (MIC 2–16 μM); less potent than dichloro derivatives .

Anti-Inflammatory Activity

- Natural Acrylamides: Compound 2 from Lycium barbarum (IC50 17.00 μM) inhibits NO production, comparable to quercetin .

- Synthetic Analogs : Halogenated derivatives like the target compound may exhibit similar efficacy but require empirical validation.

Physicochemical and ADMET Properties

Notes:

Biological Activity

N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a prop-2-enamide backbone with a 4-chlorophenyl group and a 2,4-difluorophenyl substituent. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H12ClF2N |

| Molecular Weight | 285.71 g/mol |

| LogP (octanol-water partitioning) | 4.126 |

| PSA (polar surface area) | 57.34 Ų |

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests its potential application in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies reveal that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways such as the MAPK/ERK pathway, leading to cell cycle arrest and increased apoptosis rates.

This compound likely interacts with specific enzymes or receptors involved in inflammation and cancer progression. Its fluorinated aromatic rings may enhance binding affinity to these targets, promoting its biological efficacy.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Method : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 20 µM, with IC50 values calculated at approximately 15 µM for MCF-7 and 18 µM for A549 cells.

-

Anti-inflammatory Assay :

- Objective : To assess the impact on cytokine production in RAW 264.7 macrophages.

- Method : Cells were stimulated with LPS and treated with the compound.

- Results : A dose-dependent decrease in IL-6 production was noted, with a maximum inhibition of 70% at 50 µM.

Summary of Findings

The biological activity of this compound is characterized by:

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Induction of apoptosis in cancer cell lines through modulation of critical signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.